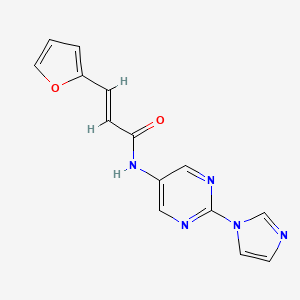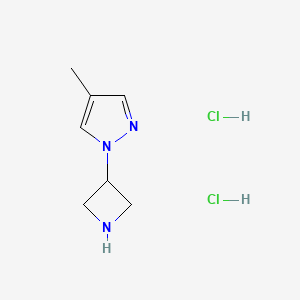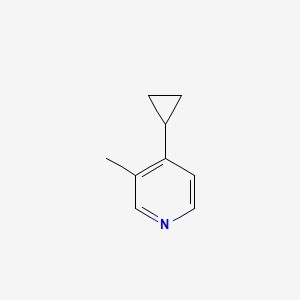
(2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, specifically in the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- A study on the Production of a Key Chiral Intermediate of Betahistine showcases the stereoselective reduction of related compounds to produce chiral intermediates, highlighting the significance of microbial cells in biotransformation reactions, which could be applicable to similar compounds for pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).
- Research on the Synthesis of Novel Fused Chromone–Pyrimidine Hybrids involves ANRORC rearrangement, a method that could be adapted for creating derivatives of the subject compound for potential enhanced biological activity or as intermediates in organic synthesis (Sambaiah et al., 2017).
Biological Applications and Evaluations
- Antidepressant and Nootropic Agents: A study synthesizing and evaluating Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone showcases the potential CNS activity of such compounds, suggesting the research interest in azetidinone derivatives for developing CNS-active agents (Thomas et al., 2016).
- Anticancer and Antimicrobial Agents: The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines highlight the quest for novel biologically potent compounds, indicating that derivatives of (2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone might be explored for similar biological activities (Katariya, Vennapu, & Shah, 2021).
Structural and Molecular Characterization
- The Crystal and Molecular Structure Analysis of a closely related compound underscores the importance of structural elucidation in understanding compound properties and guiding the synthesis of novel derivatives with potential application in material science or pharmaceutical research (Lakshminarayana et al., 2009).
Propriétés
IUPAC Name |
(2-chlorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-14-6-2-1-5-13(14)15(19)18-9-12(10-18)20-11-4-3-7-17-8-11/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVYXEZUFRVDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)
![N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742536.png)







![3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2742550.png)



![3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2742558.png)